molecular formula C21H22N2O6S2 B2800689 ethyl 5-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-3-methylthiophene-2-carboxylate CAS No. 923073-67-0

ethyl 5-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2800689
CAS No.: 923073-67-0
M. Wt: 462.54
InChI Key: XZJMARXPEDDPDW-UHFFFAOYSA-N
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Description

Ethyl 5-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-3-methylthiophene-2-carboxylate is a complex organic compound that features a combination of furan, benzamide, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with N-methylsulfamoyl chloride to form the N-(furan-2-ylmethyl)-N-methylsulfamoyl intermediate. This intermediate is then coupled with 4-aminobenzoyl chloride to form the benzamido derivative. Finally, the benzamido derivative is reacted with ethyl 3-methylthiophene-2-carboxylate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The benzamido group can be reduced to form amine derivatives.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amine derivatives of the benzamido group.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Ethyl 5-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its complex structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The furan and thiophene rings may interact with enzymes or receptors, while the benzamido and sulfamoyl groups can form hydrogen bonds or electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of furan, benzamide, and thiophene moieties, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 5-[[4-[furan-2-ylmethyl(methyl)sulfamoyl]benzoyl]amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S2/c1-4-28-21(25)19-14(2)12-18(30-19)22-20(24)15-7-9-17(10-8-15)31(26,27)23(3)13-16-6-5-11-29-16/h5-12H,4,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJMARXPEDDPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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